EThyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
CAS No.:
Cat. No.: VC13702516
Molecular Formula: C13H15BrO2
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BrO2 |
|---|---|
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C13H15BrO2/c1-2-16-13(15)10-4-3-9-5-6-12(14)8-11(9)7-10/h5-6,8,10H,2-4,7H2,1H3 |
| Standard InChI Key | QRRKULBWPWESEI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br |
| Canonical SMILES | CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a tetrahydronaphthalene (tetralin) backbone, where two aromatic rings are partially saturated. The bromine substituent at position 7 introduces electronic asymmetry, while the ethyl carboxylate at position 2 enhances steric bulk and polarity. Key structural features include:
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Ring system: Partially saturated naphthalene (1,2,3,4-tetrahydronaphthalene)
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Substituents:
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Bromine at C7 (electrophilic site)
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Ethoxycarbonyl group at C2 (nucleophilic/coordinating site)
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The IUPAC name, ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, reflects this substitution pattern .
Spectroscopic and Computational Data
Table 1 summarizes critical physicochemical parameters derived from experimental and computational studies:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.16 g/mol | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | |
| LogP (Octanol-Water) | 3.12 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 |
The moderate LogP value suggests balanced lipophilicity, making the compound suitable for organic synthesis under both aqueous and non-polar conditions . The SMILES string CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br and InChIKey QRRKULBWPWESEI-UHFFFAOYSA-N provide unambiguous structural identifiers .
Synthesis and Manufacturing
Synthetic Pathways
While explicit literature on this compound’s synthesis remains limited, analogous brominated tetrahydronaphthalene derivatives are typically prepared through:
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Friedel-Crafts Acylation: Introducing the carboxylate group via electrophilic aromatic substitution.
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Bromination: Electrophilic bromination using or (N-bromosuccinimide) at the aromatic position .
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Esterification: Conversion of carboxylic acids to ethyl esters using ethanol under acidic conditions .
A plausible multi-step synthesis could involve:
This route mirrors methods used for structurally similar compounds .
Industrial Production
Commercial suppliers like Combi-Blocks Inc. (USA) offer the compound at research-scale quantities (e.g., 100 mg to 5 g) with 95–98% purity . Current pricing ranges from $34 to $950 per gram, reflecting batch size and purity . Table 2 outlines key suppliers:
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| Combi-Blocks Inc. | 95% | 1 g | 104.00 |
| ChemShuttle | 95% | 100 mg | 950.00 |
| CymitQuimica | N/A | 5 g | Discontinued |
The discontinuation by CymitQuimica in 2025 highlights fluctuating commercial availability .
Applications in Research
Pharmaceutical Intermediates
Brominated tetrahydronaphthalenes serve as precursors in drug discovery, particularly for:
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Dopamine agonists: Structural similarity to tetralin-based neurologics .
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Anti-inflammatory agents: Bromine’s electron-withdrawing effects modulate bioactivity .
While no direct therapeutic studies exist for this compound, its ester group allows facile hydrolysis to carboxylic acids for further derivatization .
Material Science
The planar tetrahydronaphthalene core could enable applications in:
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Liquid crystals: Bromine enhances polarizability for mesophase stability .
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Organic semiconductors: Conjugated π-system with bromine doping .
Future Research Directions
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Synthetic Optimization: Developing catalytic, asymmetric routes to enantiomerically pure forms.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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Polymer Chemistry: Incorporating into brominated flame retardants or photoactive materials.
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